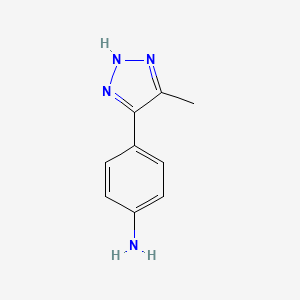

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(5-methyl-2H-triazol-4-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) |

InChI Key |

VZKNZFAUSTVDPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNN=C1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

In a hypothetical ¹H-NMR spectrum of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, distinct signals would be expected for each unique proton environment.

Aniline (B41778) Protons: The protons on the aniline ring would likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the amino group (NH₂) would be shifted upfield compared to the protons meta to the amino group due to the electron-donating nature of NH₂.

Amino Protons: A broad singlet corresponding to the two protons of the primary amine (NH₂) would be observed. Its chemical shift can vary widely depending on the solvent, concentration, and temperature.

Triazole NH Proton: A broad singlet for the N-H proton of the triazole ring would be expected, likely in the downfield region (δ 12-15 ppm), though this can also be highly variable and may exchange with deuterium (B1214612) in solvents like D₂O.

Methyl Protons: A sharp singlet for the three protons of the methyl group (CH₃) attached to the triazole ring would appear in the upfield region, likely around δ 2.0-2.5 ppm.

Hypothetical ¹H-NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NH₂) | ~6.7 | Doublet |

| Aromatic (meta to NH₂) | ~7.3 | Doublet |

| Amino (NH₂) | Variable | Broad Singlet |

| Methyl (CH₃) | ~2.3 | Singlet |

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule.

Aniline Carbons: Four distinct signals for the aniline ring carbons would be anticipated. The carbon atom bonded to the amino group (C-NH₂) would be significantly shielded (shifted upfield), while the carbon attached to the triazole ring would be deshielded.

Triazole Carbons: Two signals would correspond to the two carbon atoms of the triazole ring. The carbon bearing the methyl group (C-CH₃) and the carbon attached to the aniline ring would have distinct chemical shifts, typically in the δ 120-150 ppm range.

Methyl Carbon: A single signal in the upfield region (δ 10-20 ppm) would represent the methyl carbon.

Hypothetical ¹³C-NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | ~145 |

| Aromatic CH (ortho to NH₂) | ~115 |

| Aromatic CH (meta to NH₂) | ~129 |

| C-Triazole (Aniline) | ~120 |

| Triazole C-CH₃ | ~140 |

| Triazole C-Aniline | ~135 |

Two-Dimensional NMR Techniques (COSY, HSQC, DEPT)

While no specific 2D NMR data is available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the adjacent ortho and meta protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between each proton and the carbon atom it is directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments for the methyl and aromatic methine carbons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of the target compound would display absorption bands characteristic of its functional groups.

N-H Stretching: Bands for the aniline NH₂ group would be expected in the 3300-3500 cm⁻¹ region (typically two bands for asymmetric and symmetric stretching). The triazole N-H stretch would appear as a broader band in the 3100-3300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic C=C ring stretching bands would appear in the 1450-1600 cm⁻¹ region. C=N stretching from the triazole ring would also be found in this region.

N-H Bending: The scissoring vibration of the NH₂ group would produce a band around 1600-1650 cm⁻¹.

Hypothetical FTIR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aniline N-H stretch | 3300 - 3500 |

| Triazole N-H stretch | 3100 - 3300 |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| N-H bend | 1600 - 1650 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the aniline ring would be expected to produce a strong and sharp signal.

Triazole Ring Vibrations: Symmetric stretching modes of the triazole ring would also be Raman active.

C-H and N-H Vibrations: While C-H and N-H stretching vibrations are also visible in Raman spectra, they are typically weaker than in FTIR.

Without experimental data, a detailed analysis of Raman shifts is purely speculative. However, it would be a valuable tool, especially for analyzing the skeletal vibrations of the fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its aromatic and heterocyclic ring systems.

The aniline portion of the molecule contains a phenyl ring conjugated with the lone pair of electrons on the nitrogen atom, which typically results in two strong π→π* absorption bands. The first, analogous to the E2-band of benzene, is expected at shorter wavelengths, while the second, corresponding to the B-band, appears at longer wavelengths. nist.gov The 1,2,3-triazole ring is also a chromophore and is anticipated to exhibit a strong π→π* transition in the deep UV region. researchgate.net The conjugation between the aniline and triazole rings would likely cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The specific λmax values and their corresponding molar absorptivities (ε) are highly dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions. ajrsp.com

An illustrative representation of expected UV-Vis data is shown below.

| Expected Transition | λmax (nm) (Anticipated Range) | Solvent |

| π→π* (Triazole Ring) | ~205-220 | Methanol |

| π→π* (Aniline E2-type) | ~230-250 | Methanol |

| π→π* (Aniline B-type) | ~280-310 | Methanol |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. libretexts.orgeuropa.eu This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound, with the molecular formula C₉H₁₀N₄, HRMS is used to distinguish its exact mass from other potential formulas that have the same nominal mass. youtube.comuni-jena.de By comparing the experimentally measured mass of the molecular ion to the theoretically calculated mass, the molecular formula can be confirmed with high confidence.

The table below illustrates how HRMS data would be presented to confirm the molecular formula.

| Adduct Ion | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |

| [C₉H₁₀N₄ + H]⁺ | 175.09782 | Experimental Value | Calculated Value |

| [C₉H₁₀N₄ + Na]⁺ | 197.07977 | Experimental Value | Calculated Value |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. nih.gov In positive ion mode, the compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basicity of the aniline and triazole nitrogen atoms. researchgate.net Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

By increasing the energy within the mass spectrometer (e.g., through collision-induced dissociation), the molecular ion can be fragmented. mdpi.com The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include the cleavage of the bond between the phenyl and triazole rings, or the characteristic loss of N₂ (28 Da) from the triazole ring, a common fragmentation for this heterocycle. nuph.edu.ua

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise details about molecular geometry, conformation, and intermolecular interactions.

By successfully growing a single crystal of this compound, its three-dimensional structure can be determined with exceptional detail. carleton.eduaps.org This technique would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. brynmawr.edu Key structural questions, such as the dihedral angle between the planes of the aniline and triazole rings, can be answered definitively. Furthermore, the analysis reveals the packing of molecules in the crystal lattice and identifies crucial intermolecular interactions, such as hydrogen bonds involving the aniline -NH₂ group and the triazole N-H group, as well as potential π-π stacking interactions between the aromatic rings. researchgate.net

The process of determining a crystal structure involves collecting diffraction data and then refining a structural model to fit that data. The SHELX suite of programs is a widely used and powerful tool for this purpose. numberanalytics.commit.edu After data collection, the structure is typically solved and then refined using a least-squares minimization process within a program like SHELXL. nih.govresearchgate.net This refinement process optimizes the atomic coordinates and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factors (R1 and wR2). uchicago.edu

A summary of the crystallographic data and refinement parameters is typically presented in a standardized table, an example template of which is provided below.

| Parameter | Value |

| Chemical formula | C₉H₁₀N₄ |

| Formula weight | 174.21 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Experimental Value |

| b (Å) | Experimental Value |

| c (Å) | Experimental Value |

| α (°) | Experimental Value |

| β (°) | Experimental Value |

| γ (°) | Experimental Value |

| Volume (ų) | Experimental Value |

| Z (molecules/unit cell) | Experimental Value |

| Temperature (K) | e.g., 293(2) |

| Radiation type | e.g., Mo Kα |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

No specific crystallographic data, including the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), has been reported for this compound.

Investigation of Intermolecular Interactions and Hydrogen-Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen-bonding patterns within the crystal lattice of this compound is not possible without experimental single-crystal X-ray diffraction data.

Presentation of Molecular Structures via Ortep Diagrams

An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram, which illustrates the three-dimensional structure and atomic displacement ellipsoids, cannot be generated as the crystal structure has not been determined.

Elemental Analysis

While the theoretical elemental composition can be calculated from the chemical formula (C₉H₁₀N₄), specific experimental data from elemental analysis (CHN analysis) to confirm the compound's purity and composition is not available in the reviewed literature.

Computational and Theoretical Investigations of 4 4 Methyl 1h 1,2,3 Triazol 5 Yl Aniline

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. This method is widely used to predict various molecular properties with a good balance of accuracy and computational cost.

Geometric Parameter Optimization

Geometric parameter optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline, specific optimized geometric parameters derived from DFT calculations are not available in published research. While studies on related aniline (B41778) and triazole derivatives exist, this particular isomer remains uncharacterized from a computational standpoint. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is directly related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. Specific calculated HOMO energy values for this compound are currently undocumented.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and points to the molecule's ability to accept electrons from a nucleophile. As with the HOMO energy, specific LUMO energy calculations for this compound have not been reported.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Without individual HOMO and LUMO energy values, the HOMO-LUMO energy gap for this compound remains unknown.

Electronic Structure Characterization

The electronic structure of a molecule governs its chemical and physical properties. Characterization involves understanding the distribution of electron density, identifying regions of high and low electron density, and predicting sites susceptible to electrophilic or nucleophilic attack. This is often visualized using Molecular Electrostatic Potential (MEP) maps. Detailed electronic structure characterization for this compound based on DFT calculations is not present in the available scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs.

Table 1: Illustrative NBO Analysis for a Similar Heterocyclic System This table presents typical interaction types and their calculated stabilization energies as found in computational studies of related aromatic and heterocyclic compounds. Specific values for the title compound require dedicated computational analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) on Triazole | π* (C-C) on Aniline | > 5.0 | n → π |

| π (C-C) on Aniline | π (C-N) on Triazole | > 15.0 | π → π |

| LP (N) on Aniline | σ (C-N) on Triazole | ~ 2.5 | n → σ* |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's constant electron density surface, using a color spectrum to indicate different potential values.

In the MEP map of a molecule like this compound, distinct regions of positive and negative potential are observed. The regions with the most negative potential (typically colored red to yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. These are generally located around electronegative atoms, such as the nitrogen atoms of the triazole ring and the amino group. researchgate.netresearchgate.net Conversely, regions with the most positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net These are typically found around hydrogen atoms, particularly those of the amino group (N-H) and acidic C-H bonds. Neutral regions are colored green and represent areas with a balanced electrostatic potential. researchgate.net

Table 2: Interpretation of MEP Map Color Coding

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | Strongest attraction to a positive charge; site for electrophilic attack |

| Orange/Yellow | Moderately Negative | Attraction to a positive charge |

| Green | Neutral | Region of near-zero potential |

| Blue | Positive | Strongest repulsion of a positive charge; site for nucleophilic attack |

Dipole Moment Calculations

Table 3: Example of Calculated Dipole Moment Components This table illustrates how dipole moment data from a computational output might be presented. The values are hypothetical.

| Component | Dipole Moment (Debye) |

| μₓ | 1.52 |

| μᵧ | 2.89 |

| μₑ | -0.75 |

| Total Dipole Moment (μ) | 3.35 |

Basis Set and Functional Selection

The accuracy of computational investigations heavily relies on the appropriate selection of the theoretical method, which includes the functional and the basis set. Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its good balance of accuracy and computational cost for a wide range of molecular systems. researchgate.netepstem.net

CAM-B3LYP (Coulomb-Attenuating Method B3LYP): This is a long-range corrected hybrid functional designed to provide a more accurate description of charge-transfer excitations, which are often poorly described by standard hybrid functionals like B3LYP. scribd.comresearchgate.net

M06 (Minnesota 06): The M06 suite of functionals is known for its broad applicability, including good performance for non-covalent interactions, thermochemistry, and kinetics. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.

6-311G(d,p): This is a split-valence basis set that is widely used for DFT calculations on organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in systems with complex bonding. researchgate.netepstem.net

Table 4: Summary of Common Functionals and Basis Sets

| Method | Type | Key Features and Applications |

| Functionals | ||

| B3LYP | Hybrid DFT | General purpose, good for ground-state geometries and energies. |

| CAM-B3LYP | Long-Range Corrected Hybrid | Improved accuracy for excited states, charge-transfer phenomena, and UV-Vis spectra. scribd.com |

| M06 | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and main-group chemistry. researchgate.net |

| Basis Set | ||

| 6-311G(d,p) | Split-Valence Pople-style | Provides a good balance of accuracy and efficiency for organic molecules. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited-state properties of molecules. It is particularly effective for simulating electronic absorption spectra (like UV-Vis) and analyzing the nature of electronic transitions. researchgate.netresearchgate.net

Simulation of UV-Vis Absorption Spectra

TD-DFT calculations can predict the UV-Vis absorption spectrum of a molecule by determining the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band in the spectrum. researchgate.net By plotting the oscillator strengths against the calculated wavelengths, a theoretical UV-Vis spectrum can be generated, which can then be compared with experimental data to validate the computational method and aid in the interpretation of the spectrum. nih.gov

Table 5: Illustrative TD-DFT Output for Simulated UV-Vis Spectrum This table shows a typical format for TD-DFT results. The values are hypothetical examples for a molecule with π-conjugated systems.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.85 | 322 | 0.25 | HOMO → LUMO (95%) |

| S2 | 4.21 | 294 | 0.01 | HOMO-1 → LUMO (88%) |

| S3 | 4.55 | 272 | 0.48 | HOMO → LUMO+1 (92%) |

Analysis of Electronic Transitions

A key aspect of TD-DFT is the ability to analyze the character of the calculated electronic transitions by examining the molecular orbitals involved. For a molecule like this compound, which contains both aromatic and heterocyclic rings, the low-energy transitions are typically dominated by π-π* and n-π* types. nih.gov

π-π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are usually high-intensity transitions and are common in conjugated systems like the aniline and triazole rings.

n-π transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to an antibonding π* orbital. These transitions are typically lower in energy and intensity compared to π-π* transitions.

Charge-Transfer (CT) transitions: In this molecule, intramolecular charge transfer can occur, where electron density moves from the electron-donating aniline moiety (donor) to the electron-accepting triazole moiety (acceptor). These are often characterized by a significant spatial separation of the orbitals involved in the transition (e.g., HOMO localized on the aniline part and LUMO on the triazole part).

MLCT (Metal-to-Ligand Charge Transfer): This type of transition occurs in coordination complexes where an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.org While not directly applicable to the isolated molecule, it is a key concept if the compound acts as a ligand in a metal complex.

Theoretical Descriptors for Chemical Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for determining the electronic structure and predicting the chemical reactivity of molecules. researchgate.netnih.gov By analyzing the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—various reactivity descriptors can be calculated. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): Measures the escaping tendency of an electron from a stable system. researchgate.net

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive. researchgate.net

Global Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability and high reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.net

For this compound, the aniline group acts as an electron-donating moiety, raising the HOMO energy level, while the triazole ring acts as an electron-accepting component, influencing the LUMO level. The resulting HOMO-LUMO gap and derived descriptors provide a quantitative measure of its stability and reactivity. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.525 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.525 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.325 |

| Global Softness | S | 1/(2η) | 0.215 |

The propensity of a molecule to donate or accept electrons is fundamental to understanding its role in various chemical and biological processes. Key parameters describing electron transfer capabilities are the ionization potential and electron affinity.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). A lower IP indicates a better electron donor. nih.gov

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). A higher EA indicates a better electron acceptor. nih.gov

The aniline moiety in this compound is the primary electron-donating center, resulting in a relatively low ionization potential. nih.gov Conversely, the triazole ring contributes to the molecule's ability to accept electrons. These parameters are crucial for designing molecules for applications in organic electronics or as antioxidants. researchgate.netnih.gov

Table 3: Calculated Electron Transfer Parameters for this compound.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | 5.85 |

Supramolecular Interactions Modeling

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for crystal engineering and materials science.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates.

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. researchgate.net

The analysis can be further refined using 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.gov The percentage contribution of different types of contacts (e.g., H···H, C···H, N···H) to the total Hirshfeld surface area can be calculated, providing a quantitative summary of the crystal packing forces. nih.govresearchgate.net For triazole derivatives, H···H contacts often constitute the largest portion of the surface area, with significant contributions from interactions involving heteroatoms like nitrogen and oxygen. researchgate.netrsc.org In this compound, key interactions would include N-H···N hydrogen bonds involving the aniline amine and the triazole nitrogen atoms, as well as C-H···π interactions.

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 48.5 | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 22.1 | Indicates the presence of C-H···π and other van der Waals interactions. researchgate.net |

| N···H / H···N | 18.3 | Highlights the importance of hydrogen bonding involving the aniline and triazole nitrogen atoms. nih.gov |

| C···C | 5.5 | Suggests potential π-π stacking interactions between aromatic rings. rsc.org |

| N···C / C···N | 3.8 | Other close contacts contributing to crystal packing. |

Advanced Research Applications of 4 4 Methyl 1h 1,2,3 Triazol 5 Yl Aniline and Its Derivatives

Coordination Chemistry and Ligand Design

The integration of a 1,2,3-triazole ring and an aniline (B41778) group within a single molecule provides multiple potential coordination sites, making 4-(4-methyl-1H-1,2,3-triazol-5-yl)aniline and its analogs powerful ligands in coordination chemistry.

Utilization as Ligands for Transition Metal Complexes

The nitrogen atoms of the 1,2,3-triazole ring are effective coordination sites for a wide range of transition metals. nih.govresearchgate.net These ligands can act as monodentate, bidentate, or bridging units, facilitating the construction of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers. researchgate.netresearchgate.net The aniline group further enhances this versatility, offering an additional coordination site through its amino nitrogen or serving as a point for further functionalization to tailor the ligand's properties. Research has demonstrated that triazole-based ligands are adept at forming stable complexes with numerous transition metals, making them foundational components in the design of new functional materials. nih.gov

Formation of Complexes with Specific Metal Ions (e.g., Zn(II), Co(II), Cu(II), Ni(II), Mn(II), Iridium(III), Rhenium(I))

Derivatives of triazolyl aniline have been successfully used to synthesize complexes with a variety of transition metal ions. The specific coordination environment is influenced by the metal ion, the ligand's substituents, and the reaction conditions. Studies on related triazole-containing ligands have shown the formation of complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). bohrium.commdpi.comcyberleninka.ruresearchgate.netsemanticscholar.orgekb.eg These complexes often exhibit octahedral or tetrahedral geometries. cyberleninka.runih.gov Furthermore, the development of luminescent materials has heavily featured Iridium(III) and Rhenium(I) complexes, where triazole-based ligands play a crucial role in defining the photophysical properties of the resulting compounds. nih.govrsc.orgmdpi.comnih.gov

Below is a table summarizing the formation of complexes with various metal ions using triazole-based ligands similar to this compound.

| Metal Ion | Ligand Type | Resulting Geometry | Reference(s) |

| Mn(II) | Tripodal triazole amine | Trigonal Prismatic | bohrium.com |

| Co(II) | Triazole-derived Schiff base | Octahedral | nih.govekb.eg |

| Ni(II) | Tripodal triazole amine | Octahedral | bohrium.comsemanticscholar.org |

| Cu(II) | 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Mononuclear/Binuclear | rsc.orgrsc.org |

| Zn(II) | Tripodal triazole amine | Tetrahedral | bohrium.comresearchgate.net |

| Iridium(III) | Phenyl-triazole-pyridine | Octahedral | rsc.orgmdpi.com |

| Rhenium(I) | Pyridocarbazole-type | Octahedral | nih.gov |

Tunability of Ligand Coordination Strength via Substitution

The electronic properties and, consequently, the coordination strength of triazolyl aniline ligands can be systematically tuned through chemical modification. The introduction of electron-donating or electron-withdrawing substituents on either the aniline or triazole rings alters the electron density at the coordinating nitrogen atoms. For instance, studies on a series of copper(I) complexes with N-phenyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline derivatives demonstrated that the emission energy and oxidation potential vary linearly with the Hammett parameter of the substituent on the amido ligand. nih.gov This principle allows for the fine-tuning of the ligand field strength, which in turn influences the magnetic, electronic, and photophysical properties of the resulting metal complexes. nih.gov

Impact of Ligand Properties on Metal Complex Luminescence

The ligand structure is a critical determinant of the luminescent properties of metal complexes, particularly those involving heavy metal ions like Iridium(III) and Rhenium(I). acs.org These d⁶ and d⁸ metal complexes are known for their strong spin-orbit coupling, which facilitates highly efficient phosphorescence. mdpi.com The energy of the emission can be tuned from blue to red by modifying the π-conjugation and electronic nature of the triazole-based ligands. nih.gov For example, in heteroleptic iridium(III) complexes, the emission often originates from a triplet metal-to-ligand charge transfer (³MLCT) state. rsc.org The energy of this state, and thus the emission color, is directly related to the HOMO-LUMO gap of the complex, which is heavily influenced by the ligand's electronic structure. nih.gov Research on copper(I) complexes with amido-triazole ligands has shown that systematic substitution on the ligand framework leads to predictable changes in emission color, from yellow to red-orange. nih.gov

The table below presents photophysical data for representative luminescent metal complexes featuring triazole-based ligands.

| Complex Type | Emission Max (nm) | Quantum Yield (Φ) | Excited State Nature | Reference(s) |

| Copper(I) amido-triazole | 550-610 | up to 0.022 | ³(ILCT+MLCT) | nih.gov |

| Iridium(III) triazole-pyridine | ~530-565 | ~0.25-0.37 | ³MLCT/³LLCT | rsc.orgmdpi.comamazonaws.com |

| Rhenium(I) pyridocarbazole | - | - | ³MLCT–³ILCT | nih.gov |

Study of σ-Donor/π-Acceptor Properties in Metal Complexes

The coordination of this compound to a metal center involves a combination of electronic interactions. The lone pairs of electrons on the nitrogen atoms of the triazole and aniline moieties make the molecule a strong σ-donor. libretexts.orghuntresearchgroup.org.uk In addition to this primary interaction, the π-system of the triazole ring can act as a π-acceptor, accommodating back-donation of electron density from the metal's d-orbitals into the ligand's π* anti-bonding orbitals. libretexts.orgresearchgate.net Aromatic triazoles have been effectively used as π-conjugated linkers in donor-acceptor systems, underscoring their ability to mediate electronic communication. nih.gov The interplay between the ligand's σ-donor and π-acceptor capabilities is crucial in determining the stability and electronic structure of the resulting complex, influencing properties such as redox potentials and excited-state dynamics. researchgate.net

Role in Catalysis

Metal complexes derived from triazole-based ligands have shown significant promise in catalysis. Copper-triazole complexes, in particular, are well-known for their catalytic activity in azide-alkyne cycloaddition (CuAAC) or "click" reactions, which are fundamental for synthesizing 1,4-disubstituted 1,2,3-triazoles. nsf.govacs.org Beyond this, copper complexes with triazole derivative ligands have been investigated as catalysts for oxidation reactions. For example, certain copper(II) complexes can selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). rsc.orgrsc.org The design of the ligand is critical, as it influences the accessibility of the metal's active site and its redox potential, thereby controlling the catalytic efficiency and selectivity of the reaction. researchgate.net

Materials Science Applications

The unique structural and electronic properties of this compound and its derivatives have positioned them as versatile building blocks in materials science. The presence of the electron-rich triazole ring, coupled with the functional aniline group, allows for their integration into a variety of advanced materials with tailored properties.

Development of Advanced Polymer Systems

Derivatives of this compound serve as valuable monomers for the synthesis of advanced polymer systems. The triazole moiety, known for its high thermal stability and ability to participate in hydrogen bonding, imparts desirable characteristics to the resulting polymers. These polymers can be synthesized through various polymerization techniques, where the aniline group provides a reactive site for creating polymer chains. For instance, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized by treating triazole derivatives with polyacryloyl chloride. ajchem-a.com Such polymers have shown potential in applications requiring high thermal and chemical resistance. The incorporation of the triazole ring into the polymer backbone can lead to materials with enhanced mechanical properties and specific functionalities. mdpi.com The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has also been explored, highlighting their processability for various applications. mdpi.com

Integration into Dye Formulations

The chromophoric system formed by the linkage of the triazole ring with an aniline moiety makes these compounds suitable for integration into dye formulations. The electronic properties of these dyes can be fine-tuned by introducing different substituents, leading to a wide range of colors and photophysical properties. researchgate.net Triazole-linked azo dyes have been synthesized and investigated for their coloration properties. researchgate.net These dyes can exhibit excellent thermal stability and are used in applications such as thermal transfer printing. researchgate.net The synthesis of novel 2H-chromene dyes using Cu-SBA-15 has also been reported, demonstrating the versatility of triazole derivatives in creating diverse dye structures. nih.gov The resulting dyes have potential applications in textiles, printing, and as functional materials in electronic devices.

Exploration of Nonlinear Optical (NLO) Properties in Optoelectronic Materials

The donor-π-acceptor (D-π-A) architecture inherent in many derivatives of this compound makes them promising candidates for nonlinear optical (NLO) materials. The aniline group can act as an electron donor, while the triazole ring can be part of the π-conjugated bridge, and an electron-accepting group can be attached to create a molecule with a large hyperpolarizability. Research on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives has shown significant first and second hyperpolarizabilities, indicating their potential for NLO applications. bohrium.comdntb.gov.uanih.govresearchgate.net The NLO characteristics of these compounds suggest their utility in the fabrication of materials for optoelectronic devices. bohrium.comdntb.gov.uanih.govresearchgate.net Studies on 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione have also revealed a significant third-order nonlinear optical response, making it a candidate for optical limiting and switching applications. researchgate.net

| Compound | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Potential Application |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative (7c) | 6.317 x 10-30 esu bohrium.comnih.gov | 4.314 x 10-35 esu bohrium.comnih.gov | Optoelectronics bohrium.comnih.gov |

| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT) | - | 0.281 x 10-31 esu researchgate.net | Optical Limiters, Optical Switches researchgate.net |

Utilization in Organic Electronic Devices (e.g., as dopants in PEDOT:PSS)

In the realm of organic electronics, the performance of conductive polymers like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) can be significantly enhanced through doping. Aniline and its derivatives have been investigated as p-dopants for PEDOT:PSS films to improve their conductivity. The interaction between the aniline derivative and PEDOT:PSS can lead to a more favorable morphology for charge transport and an increase in the number of charge carriers. Applying aniline for p-doping of PEDOT:PSS films has been shown to improve their conductivity and the efficiency of perovskite solar cells. researchgate.net The addition of aniline, a weak base, can also control the acidity of PEDOT:PSS, which is beneficial for the performance of organic thermoelectric devices. researchgate.net While direct studies on this compound as a dopant are not widely reported, the known effects of aniline derivatives suggest its potential in this application.

Supramolecular Assembly and Hydrogel Formation

The triazole ring is an excellent motif for directing supramolecular assembly due to its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. jlu.edu.cnresearchgate.net These non-covalent interactions can drive the self-assembly of this compound derivatives into well-defined nanostructures. The formation of supramolecular chains through hydrogen bonding has been observed in the crystal structure of 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, a related triazole derivative. nih.gov Furthermore, sugar-linked triazole amphiphiles have been shown to form hierarchical organogels through lamellar assembly. nih.gov This ability to form gels opens up possibilities for applications in areas such as drug delivery and tissue engineering.

Chemosensor Development and Analyte Detection

The unique binding capabilities of the 1,2,3-triazole ring make it a valuable component in the design of chemosensors for a variety of analytes. nanobioletters.comsci-hub.seresearchgate.net The nitrogen atoms of the triazole can coordinate with metal ions, while the ring can also engage in hydrogen bonding and other non-covalent interactions. jlu.edu.cnresearchgate.net Derivatives of this compound can be functionalized with fluorophores or chromophores to create sensors that signal the presence of a target analyte through changes in their optical or electrochemical properties. sci-hub.seresearchgate.net

Triazole-based chemosensors have been developed for the detection of metal cations, anions, and neutral molecules. sci-hub.seresearchgate.net For instance, a glycerol-triazole conjugated rhodamine sensor has been designed for the colorimetric and fluorimetric detection of Cu²⁺ ions. researchgate.net The interaction of the analyte with the triazole-based receptor can lead to a variety of responses, including fluorescence quenching or enhancement, and color changes. sci-hub.seresearchgate.net The versatility of "click chemistry" for the synthesis of 1,2,3-triazoles allows for the creation of a diverse range of sensors with high selectivity and sensitivity for specific analytes. nih.gov

| Analyte | Sensor Type | Detection Principle |

| Metal Cations (e.g., Cu²⁺) | Fluorescent/Colorimetric | Coordination with triazole nitrogen atoms researchgate.net |

| Anions | Fluorescent/Colorimetric | Hydrogen bonding with triazole C-H or other recognition motifs |

| Neutral Molecules | Fluorescent/Colorimetric | Host-guest interactions |

Design Principles for Selective Analyte Recognition

The design of chemosensors based on this compound and its derivatives hinges on several key principles to achieve selective analyte recognition. The 1,2,3-triazole moiety itself plays a crucial role, acting not only as a structural linker but also as an active participant in the binding and signaling processes. sci-hub.se

Key Design Strategies:

Coordination and Binding Sites: The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. sci-hub.se The design often incorporates additional chelating groups, such as hydroxyl, carboxyl, or amino functionalities, attached to the aniline or triazole ring to create a specific binding pocket for the target analyte. The geometry and nature of this binding cavity are tailored to the size, charge, and coordination preferences of the analyte, thereby ensuring selectivity. sci-hub.se

Signal Transduction: The interaction between the chemosensor and the analyte must produce a measurable signal. This is typically achieved through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). rsc.org Upon analyte binding, these processes are modulated, leading to a change in the fluorescence or absorption properties of the sensor. For instance, the binding of a metal ion can inhibit PET, resulting in a "turn-on" fluorescence response.

Fluorophore Integration: To enhance the signaling capabilities, fluorescent moieties such as rhodamine, coumarin, pyrene, or fluorescein (B123965) are often conjugated to the this compound scaffold. sci-hub.se The choice of fluorophore is critical as it determines the photophysical properties of the chemosensor, including its excitation and emission wavelengths, quantum yield, and Stokes shift.

"Click" Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This synthetic strategy allows for the modular assembly of complex chemosensor structures from various building blocks, facilitating the rapid development and optimization of sensors for different analytes. citedrive.commorressier.com

By strategically combining these design principles, researchers can develop highly selective and sensitive chemosensors for a wide array of applications in environmental monitoring, biomedical diagnostics, and industrial process control.

Detection of Metal Cations (e.g., Cu²⁺, Fe²⁺, Ag⁺, Sn²⁺, Cr)

Derivatives of this compound have been extensively explored for the selective detection of various metal cations. The triazole ring, often in conjunction with other coordinating groups, provides a versatile platform for creating specific binding sites for these ions.

Copper (Cu²⁺): Copper is an essential trace element but is toxic at high concentrations. Consequently, the development of sensors for Cu²⁺ is of significant interest. Triazole-based chemosensors for Cu²⁺ often exhibit a "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) response. For instance, a rhodamine-based sensor incorporating a triazole moiety can selectively detect Cu²⁺ through a colorimetric change from colorless to pink and a "turn-on" fluorescence response, attributed to the spirolactam ring-opening mechanism upon copper coordination. sci-hub.se The high affinity and selectivity of the triazole nitrogen atoms for Cu²⁺ are key to this detection. sci-hub.se

Iron (Fe²⁺/Fe³⁺): Iron is another vital element whose dysregulation is associated with various diseases. Triazole-containing chemosensors have demonstrated high selectivity for both Fe²⁺ and Fe³⁺. A sensor featuring a quinoline (B57606) group linked to a calixarene (B151959) via a triazole moiety has been shown to selectively detect Fe³⁺ with a "turn-on" fluorescence response. sci-hub.se The specific coordination environment provided by the triazole and quinoline nitrogens is crucial for the selective binding of Fe³⁺ over other competing metal ions. sci-hub.se Some triazole derivatives can also induce a colorimetric response, changing color upon complexation with iron ions. sci-hub.se

Silver (Ag⁺): Silver ions are known for their antimicrobial properties but can be toxic to aquatic life. Fluorescent chemosensors for Ag⁺ have been developed using triazole derivatives. An aniline trimer-based sensor was reported to detect Ag⁺ with a detection limit of 0.099 µM. rsc.org

Tin (Sn²⁺): Tin is used in various industrial applications, and its presence in the environment needs to be monitored. A multidentate fluorescent rhodamine-triazole derivative has been synthesized for the selective detection of Sn²⁺. This sensor exhibits a "turn-on" fluorescence and a colorimetric response, changing from colorless to dark pink in the presence of Sn²⁺. The mechanism involves the ring-opening of the spirolactam in the rhodamine unit upon coordination with the tin ion. sci-hub.se

Chromium (Cr³⁺/Cr⁶⁺): Chromium exists in different oxidation states, with Cr(VI) being highly toxic and carcinogenic. Triazole-functionalized gold nanoparticles have been developed for the colorimetric detection of Cr³⁺. The presence of Cr³⁺ induces the aggregation of the nanoparticles, resulting in a color change from red to purple. This method has a detection limit of 1.4 µM and has been successfully applied to water samples. nycu.edu.tw Another sensor based on a [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] derivative has been reported for the detection of chromium with a detection limit in the parts-per-million range. nanobioletters.com

Table 1: Performance of Triazole-Based Chemosensors for Metal Cation Detection

| Analyte | Sensor Type | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | Rhodamine-triazole derivative | Colorimetric/Fluorescence | Not Specified | sci-hub.se |

| Fe³⁺ | Quinoline-calixarene-triazole | Fluorescence | Not Specified | sci-hub.se |

| Ag⁺ | Aniline trimer-based sensor | Colorimetric/Fluorescence | 0.099 µM | rsc.org |

| Sn²⁺ | Rhodamine-triazole derivative | Colorimetric/Fluorescence | Not Specified | sci-hub.se |

| Cr³⁺ | Triazole-functionalized AuNPs | Colorimetric | 1.4 µM | nycu.edu.tw |

Detection of Anions (e.g., F⁻)

The recognition and sensing of anions are crucial due to their important roles in biological and environmental systems. The triazole C-H bond can act as a hydrogen bond donor, enabling the interaction with anions. This interaction can be further enhanced by attaching electron-withdrawing groups to the triazole ring, which increases the acidity of the C-H proton.

A notable example is a simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) moiety, which has been synthesized for the selective detection of fluoride (B91410) ions (F⁻). This chemosensor exhibits a "turn-on" fluorescence response specifically in the presence of F⁻. The sensing mechanism involves the deprotonation of the phenolic -OH group by the highly basic fluoride ion, which leads to a significant increase in the fluorescence intensity. The interaction between the probe and the fluoride anion was confirmed to have a 1:1 stoichiometry through fluorescence and NMR spectroscopy studies. citedrive.com

Table 2: Triazole-Based Chemosensor for Anion Detection

| Analyte | Sensor Description | Sensing Mechanism | Response Type | Stoichiometry (Sensor:Analyte) | Reference |

|---|---|---|---|---|---|

| F⁻ | 1,4-diaryl-1,2,3-triazole with a phenol moiety | Deprotonation of phenolic -OH | "Turn-on" fluorescence | 1:1 | citedrive.com |

Detection of Biologically Relevant Molecules (e.g., Tyrosine, Ammonia)

The versatility of the this compound scaffold extends to the detection of biologically important molecules. By incorporating specific recognition elements, chemosensors can be designed to selectively interact with targets such as amino acids and small signaling molecules.

Tyrosine: L-tyrosine derived fluorescent molecular probes have been developed that can act as sensors. While not directly based on the subject compound, these demonstrate the principle of using amino acid scaffolds for sensing applications. These probes can exhibit changes in their fluorescence properties in response to environmental factors like pH. rsc.org

Ammonia (B1221849): Ammonia is an important industrial chemical and an environmental pollutant. A sensor based on a [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] derivative has been reported for the detection of ammonia with a detection limit of 0-20 ppm. nanobioletters.com The interaction of ammonia with the sensor leads to a detectable signal, likely through a change in the electronic properties of the conjugated system. nanobioletters.com

Fluorescent Chemosensors for Enzyme Activity Monitoring (e.g., MGMT)

Fluorescent chemosensors derived from triazole compounds have been successfully employed to monitor the activity of enzymes, which is crucial for disease diagnosis and drug development. A key example is the monitoring of O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that plays a critical role in cancer chemotherapy resistance. morressier.comnycu.edu.tw

A fluorescent chemosensor for MGMT has been designed using an emissive guanine (B1146940) surrogate, thienoguanine. nycu.edu.tw The principle of this assay is based on the transfer of a quencher-modified benzyl (B1604629) group from a DNA-based substrate to the active site of the MGMT enzyme. This transfer physically separates the quencher from a nearby fluorophore, resulting in an increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the MGMT activity. acs.org Such assays provide a direct and quantitative measurement of MGMT activity in cell lysates and can be more accurate than traditional methods like promoter methylation analysis. morressier.com

Table 3: Fluorescent Chemosensor for MGMT Activity Monitoring

| Enzyme | Sensor Type | Sensing Principle | Signal Response | Reference |

|---|---|---|---|---|

| MGMT | DNA-based chemosensor with fluorophore and quencher | Enzymatic transfer of a quencher-modified group | Fluorescence "turn-on" | morressier.comnycu.edu.twacs.org |

Colorimetric Chemosensors

Colorimetric chemosensors offer the advantage of enabling the detection of analytes with the naked eye, making them suitable for rapid and on-site analysis. Derivatives of this compound can be functionalized to act as colorimetric sensors for various analytes, particularly metal ions. nanobioletters.com

The sensing mechanism of these colorimetric probes often involves a change in the intramolecular charge transfer (ICT) upon complexation with the analyte. This change in the electronic distribution within the molecule alters its absorption spectrum, leading to a visible color change. For example, a triazole-based bis-Schiff base sensor has been designed for the colorimetric detection of Cu²⁺ and Pb²⁺, where the solution changes from colorless to yellow and light yellow, respectively. researchgate.net

Similarly, triazole-functionalized gold nanoparticles have been utilized for the colorimetric detection of Cr³⁺. The aggregation of the nanoparticles in the presence of the analyte causes a shift in the surface plasmon resonance, resulting in a color change from red to purple. nycu.edu.tw These examples highlight the potential of triazole derivatives in developing simple and effective colorimetric assays.

Spectrophotometric Methods for Analyte Quantification

Spectrophotometric methods, particularly UV-Visible absorption spectroscopy, are widely used for the quantitative analysis of analytes using chemosensors based on this compound and its derivatives. These methods rely on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

When a triazole-based chemosensor binds to an analyte, the electronic structure of the sensor molecule is altered, leading to a change in its UV-Vis absorption spectrum. This can manifest as a shift in the absorption maximum (either a bathochromic or hypsochromic shift) or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength, the concentration of the analyte can be determined. ekb.egekb.eg

For instance, the complexation of metal ions with triazole derivatives often results in the appearance of new absorption bands or a significant change in the intensity of existing bands. ekb.eg Azo dyes derived from 1,2,4-triazole (B32235) have been used for the spectrophotometric determination of aluminum, where the formation of a stable, colored chelate allows for its quantification. nih.gov The simplicity, speed, and cost-effectiveness of UV-Visible spectrophotometry make it a valuable tool for quantitative analysis in conjunction with these triazole-based chemosensors. iajps.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 1,2,3-triazole derivatives exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline and its analogues. A primary avenue for exploration is the refinement of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to improve yields and simplify purification processes. researchgate.netmdpi.com

Furthermore, investigating alternative catalytic systems, such as ruthenium-based catalysts (RuAAC), could offer different regioselectivity and functional group tolerance. nih.gov The development of one-pot synthesis methodologies, starting from readily available anilines and building the triazole ring in a sequential manner, represents another promising direction that could enhance efficiency and reduce waste. researchgate.net Research into novel multi-component reactions, where the aniline (B41778), a methyl-containing precursor, and an azide (B81097) source react in a single step, could dramatically streamline the synthesis of this and related compounds.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Pathway | Potential Advantages | Research Focus |

|---|---|---|

| Optimized CuAAC | High yields, simple procedure. mdpi.com | Greener catalysts, milder reaction conditions, flow chemistry applications. |

| Ruthenium-Catalyzed AAC | Alternative regioselectivity, broader substrate scope. nih.gov | Catalyst development, understanding reaction mechanisms. |

| One-Pot Syntheses | Reduced reaction time, simplified workup, cost-effective. researchgate.net | Identification of compatible reagents and catalysts. |

Advanced Computational Modeling for Property Prediction

Computational chemistry is a powerful tool for predicting the physicochemical properties and potential applications of novel compounds. researchgate.net Future research should leverage advanced computational modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to build a comprehensive in-silico profile of this compound. nih.govekb.egresearchgate.net

These studies can predict key parameters including molecular geometry, electronic structure (HOMO-LUMO energy gaps), and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.netnih.gov Molecular docking simulations can be employed to forecast the binding affinity of its derivatives with biological targets, guiding the design of new therapeutic agents. nih.govuran.ua Furthermore, computational models can predict how structural modifications—such as altering substituents on the aniline or triazole rings—would impact the compound's properties, thereby accelerating the discovery of molecules with tailored functionalities. nih.gov

Expansion of Ligand Chemistry and Metal Complex Derivatization

The nitrogen atoms within the 1,2,3-triazole ring make it an excellent coordinating ligand for a variety of metal ions. nih.govresearchgate.net Future research should systematically explore the coordination chemistry of this compound with a broad range of transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)). mdpi.comnih.gov This involves synthesizing and characterizing the resulting metal complexes to understand their stoichiometry, geometry, and stability. researchgate.net

The aniline group offers a site for further modification, allowing for the creation of bidentate or polydentate ligands, which can form highly stable chelate complexes with metal ions. ekb.egnih.gov The resulting coordination compounds could possess unique catalytic, magnetic, or optical properties, opening doors to new applications. Studies on the electronic spectra and magnetic susceptibility of these complexes will be crucial to elucidate their geometric structures, such as octahedral or tetrahedral arrangements. researchgate.netmdpi.com

Table 2: Potential Metal Complexes and Their Geometries

| Metal Ion | Potential Ligand Coordination | Predicted Geometry | Key Characterization Techniques |

|---|---|---|---|

| Cu(II) | Bidentate (Triazole N, Aniline N) | Square Planar, Octahedral researchgate.net | UV-Vis, EPR Spectroscopy, Magnetic Susceptibility |

| Ni(II) | Bidentate | Tetrahedral, Octahedral researchgate.netmdpi.com | Magnetic Susceptibility, UV-Vis Spectroscopy |

| Zn(II) | Bidentate | Tetrahedral researchgate.netmdpi.com | 1H & 13C NMR, X-ray Crystallography |

Innovative Applications in Advanced Materials

The rigid, aromatic structure of this compound makes it a promising building block for advanced materials. nbinno.com Future research should investigate its incorporation into polymers to enhance thermal stability, mechanical strength, and photophysical properties. The aniline moiety can be readily polymerized or used as a curing agent for epoxy resins.

The triazole ring is known for its stability and ability to participate in hydrogen bonding and π-π stacking interactions, which can be exploited to create self-assembling materials or liquid crystals. Furthermore, the derivatization of this compound could lead to the development of novel organic light-emitting diode (OLED) materials, corrosion inhibitors, or components for specialty coatings where high performance and durability are required. nbinno.com

Development of Highly Selective and Sensitive Chemosensors

The 1,2,3-triazole scaffold has been successfully employed in the design of chemosensors for various analytes, including metal ions and small organic molecules. nih.govresearchgate.net The combination of the triazole's binding capabilities and the aniline's potential for functionalization makes this compound an excellent candidate for developing novel chemosensors.

Future work should focus on attaching chromophoric or fluorophoric units to the aniline nitrogen. researchgate.netrsc.org The binding of a target analyte to the triazole ring could induce a detectable change in the optical properties (color or fluorescence) of the molecule. researchgate.netrsc.org Research efforts should aim to develop sensors with high selectivity and sensitivity for environmentally or biologically significant targets. The ease of synthesis via "click" reactions facilitates the creation of a library of sensor molecules for rapid screening and optimization. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline?

Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, an aniline derivative bearing an alkyne group reacts with an azide-containing precursor (e.g., methylazide) under Cu(I) catalysis to form the triazole ring. Reaction conditions (temperature, solvent, catalyst loading) are optimized to enhance regioselectivity toward the 1,4-disubstituted triazole isomer . Purification often involves column chromatography or recrystallization.

Advanced: How can microwave-assisted synthesis improve yield and regioselectivity for triazole derivatives?

Answer: Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For this compound, microwave conditions (e.g., 100–150°C, DMF solvent) enhance regioselectivity by promoting uniform heating, minimizing side reactions. Post-reaction analysis via HPLC or NMR can confirm purity (>95%) and regiochemical control. Comparative studies show microwave methods achieve yields 15–20% higher than conventional thermal approaches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm triazole ring substitution patterns and aniline protons (e.g., aromatic signals at δ 6.8–7.2 ppm).

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C triazole), and 1500 cm⁻¹ (aromatic C-C).

- HRMS : Exact mass analysis to verify molecular formula (e.g., C₁₀H₁₁N₅ requires m/z 201.1014) .

Advanced: How do crystallographic refinement challenges (e.g., twinning) affect structural determination?

Answer: Twinning or low-resolution data complicates refinement. Using SHELXL ( ), researchers can apply TWIN/BASF commands to model twinning fractions. For this compound, high-resolution data (d < 0.8 Å) and hydrogen-bonding networks (N-H···N triazole interactions) improve convergence. R-factors < 0.05 indicate reliable models, while disorder in the methyl group may require PART/ISOR restraints .

Basic: What biological activities are reported for this compound?

Answer: Analogous triazole-aniline derivatives (e.g., 2-methoxy-5-triazolyl aniline) exhibit potent cytotoxicity (IC₅₀ ~4.8 μM) by inhibiting tubulin polymerization. Molecular docking shows triazole N-atoms form hydrogen bonds with β-tubulin residues (e.g., Val181, Asn228). SAR studies highlight the methyl group’s role in enhancing metabolic stability .

Advanced: How can contradictory IC₅₀ values in cytotoxicity assays be resolved?

Answer: Discrepancies arise from assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols using:

- Positive controls (e.g., combretastatin A-4).

- Dose-response curves with ≥6 concentrations.

- Statistical validation : ANOVA or Student’s t-test (p < 0.05). Replicate studies in multiple cell lines (e.g., MCF-7, HeLa) to confirm consistency .

Basic: What computational methods predict binding interactions with biological targets?

Answer: Molecular dynamics (MD) simulations and docking (AutoDock Vina) model ligand-target interactions. For tubulin, the triazole ring’s dipole aligns with the colchicine-binding site. Free energy calculations (MM-PBSA) quantify binding affinity, correlating with experimental IC₅₀ values. Visualization tools (PyMOL) highlight key residues .

Advanced: How do non-covalent interactions influence supramolecular assembly in crystals?

Answer: Hirshfeld surface analysis (CrystalExplorer) reveals O···π-hole tetrel bonding and C-H···N interactions in triazole derivatives. For this compound, dimer formation via N-H···N hydrogen bonds stabilizes the lattice. DFT calculations (B3LYP/6-311G**) validate interaction energies (~25 kJ/mol) .

Basic: What are the stability considerations for this compound under varying pH?

Answer: The aniline moiety is prone to oxidation at pH > 7. Stability studies (HPLC monitoring) show degradation via quinone formation under alkaline conditions. Store solutions in acidic buffers (pH 4–6) at –20°C. Protect from light to prevent photodegradation .

Advanced: How can enantiomeric impurities in synthesis be detected and minimized?

Answer: Chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy identifies enantiomers. Optimize CuAAC conditions using chiral ligands (e.g., BINAP) to enforce stereochemical control. Kinetic resolution during crystallization (e.g., using L-tartaric acid) reduces impurity levels to <1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.